molecular formula C18H21N3O2S B2728055 1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 1795480-36-2

1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2728055
CAS No.: 1795480-36-2
M. Wt: 343.45
InChI Key: ZJGOQRDZOVMWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activities

Pyridine derivatives, including compounds similar to 1-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide, have been explored for their insecticidal properties. A study by Bakhite et al. (2014) demonstrated that certain pyridine derivatives exhibited significant aphidicidal activities, with one compound showing an insecticidal activity about four times that of a standard insecticide (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial Activities

Research conducted by Abdel-rahman, Bakhite, and Al-Taifi (2002) revealed that new pyridothienopyrimidines and pyridothienotriazines, which are chemically related to this compound, possess notable antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) involved the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from related compounds. These synthesized compounds were evaluated as cyclooxygenase-1/2 inhibitors and displayed promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activities

Imamura et al. (2006) developed a piperidine-4-carboxamide CCR5 antagonist, structurally related to the compound , which exhibited highly potent anti-HIV-1 activity. This compound showed strong inhibition of HIV-1 replication and was selected for further clinical development (Imamura et al., 2006).

Anticancer Activities

Research into pyridine derivatives has also shown potential in anticancer applications. For instance, compounds similar to this compound have been synthesized and tested for their in vitro cytotoxicity against various cancer cell lines, demonstrating promising results (Atta & Abdel‐Latif, 2021).

Anti-Angiogenic Activities

Kambappa et al. (2017) synthesized a series of novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These compounds efficiently inhibited the formation of blood vessels and showed significant potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Properties

IUPAC Name

1-acetyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13(22)21-5-2-15(3-6-21)18(23)20-10-14-8-17(11-19-9-14)16-4-7-24-12-16/h4,7-9,11-12,15H,2-3,5-6,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOQRDZOVMWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.